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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)butanoic acid

Cat. No.: B1265496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,

synthesis, and spectral characterization of 4-(4-Fluorophenyl)butanoic acid. The information

is intended to support research, development, and quality control activities involving this

compound.

Core Chemical and Physical Properties
4-(4-Fluorophenyl)butanoic acid, also known as 4-(p-fluorophenyl)butyric acid, is a carboxylic

acid derivative containing a fluorinated phenyl ring. It serves as a crucial starting material and

intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its

physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties
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Property Value Source

CAS Number 589-06-0 [1]

Molecular Formula C₁₀H₁₁FO₂ [2][3]

Molecular Weight 182.19 g/mol [2][3]

IUPAC Name 4-(4-fluorophenyl)butanoic acid [3]

Synonyms

4-(4-fluorophenyl)butyric acid,

Benzenebutanoic acid, 4-

fluoro-

[1][3]

| Appearance | Clear viscous oil |[1] |

Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-
(4-Fluorophenyl)butanoic acid. The following tables detail its nuclear magnetic resonance

(NMR) spectral data as reported in the literature.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
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¹H NMR Data ¹³C NMR Data

Chemical Shift (δ)

ppm
Description

Chemical Shift (δ)

ppm
Description

11.50
br, 1H (Carboxylic

Acid, -OH)
180.16

Carboxylic Acid

Carbon (-COOH)

7.16 m, 2H (Aromatic, CH)
161.34 (d, J = 243.4

Hz)

Aromatic Carbon (C-

F)

7.00 m, 2H (Aromatic, CH) 136.74 Aromatic Carbon

2.67
t, J = 7.6 Hz, 2H (-

CH₂-)
129.76 (d, J = 7.3 Hz) Aromatic Carbon (CH)

2.40
t, J = 7.4 Hz, 2H (-

CH₂-)

115.09 (d, J = 20.9

Hz)
Aromatic Carbon (CH)

1.97
quin, J = 7.5 Hz, 2H (-

CH₂-)
34.09

Methylene Carbon (-

CH₂-)

33.20
Methylene Carbon (-

CH₂-)

26.24
Methylene Carbon (-

CH₂-)

Source:[1]

Experimental Protocols
Synthesis via Wolff-Kishner Reduction

A common method for synthesizing 4-(4-Fluorophenyl)butanoic acid is through the Wolff-

Kishner reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid.[1]

Materials and Reagents:

4-(4-fluorophenyl)-4-oxobutanoic acid
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Potassium hydroxide (KOH, 85%)

Hydrazine monohydrate (50%)

Diethylene glycol

Hydrochloric acid (2.5N aq.)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: Suspend 4-(4-fluorophenyl)-4-oxobutanoic acid (5 mmol) and 85% KOH (12

mmol) in diethylene glycol (10 mL) in a round-bottomed flask equipped with a Dean-Stark

apparatus and a reflux condenser.[1]

Addition of Hydrazine: Slowly add 50% hydrazine monohydrate (12 mmol) to the suspension

at room temperature.[1]

Initial Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2

hours. The mixture should become homogeneous after approximately 45 minutes.[1]

Water Removal and Decarboxylation: After 2 hours, increase the temperature to 180-200 °C

to distill off water and hydrazine. Continue stirring at this temperature for 3 hours.[1]

Work-up: Cool the reaction mixture to room temperature and dilute it with 10 mL of water.

Pour the mixture into 20 mL of 2.5N aqueous HCl.[1]

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic

phases.[1]

Washing and Drying: Wash the combined organic layers with brine (10 mL), dry over

anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
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Purification: Purify the resulting crude product by column chromatography using a 30-50%

ethyl acetate/hexane eluent to yield 4-(4-fluorophenyl)butanoic acid as a clear viscous oil.

[1]
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Starting Materials

Reaction Step

Work-up & Extraction

Purification

Final Product

4-(4-fluorophenyl)-4-oxobutanoic acid

Wolff-Kishner Reduction
1. Heat to 120-130°C, 2h
2. Heat to 180-200°C, 3h

KOH, Hydrazine Hydrate Diethylene Glycol

Quench with HCl (aq)

Cool & Dilute

Extract with Ethyl Acetate

Wash with Brine & Dry (Na2SO4)

Concentrate under Reduced Pressure

Column Chromatography
(30-50% EtOAc/Hexane)

4-(4-Fluorophenyl)butanoic Acid

Click to download full resolution via product page

Workflow for the synthesis of 4-(4-Fluorophenyl)butanoic acid.
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Chemical Reactivity and Applications
4-(4-Fluorophenyl)butanoic acid is primarily utilized as an intermediate in organic synthesis.

Its reactivity is characterized by the carboxylic acid functional group, which can undergo

standard reactions such as esterification, amide bond formation, and reduction to the

corresponding alcohol.

It is a known starting material for the synthesis of the cholesterol-lowering drug Ezetimibe. The

quality control during its synthesis is critical, as impurities can be difficult to remove in

subsequent steps.

Safety and Handling
Based on available safety data sheets, 4-(4-Fluorophenyl)butanoic acid should be handled

with care.

Hazards: May cause skin irritation and serious eye irritation.[2] Some sources classify it as

causing severe skin burns and eye damage.

Precautionary Measures:

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

Wear protective gloves, protective clothing, and eye/face protection.[4]

Wash skin thoroughly after handling.

Use in a well-ventilated area or under a chemical fume hood.[4]

First Aid:

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[2]

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[2]

If on skin: Take off contaminated clothing and rinse skin with water.
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If swallowed: Rinse mouth. Do NOT induce vomiting.

Always consult the specific Safety Data Sheet (SDS) from the supplier before handling this

chemical.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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